3-(Benzo[d]oxazol-2-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3164-06-5 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C13H9NO2/c15-10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)16-13/h1-8,15H |
InChI Key |
QHUYLIOMTFQOSN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Structural Significance Within Heterocyclic Chemistry
The benzoxazole (B165842) moiety, a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a privileged scaffold in synthetic organic chemistry. thieme-connect.com This class of compounds is noted for its diverse biological activities and is a cornerstone in the development of new pharmaceuticals. ontosight.aiscite.aiijrrjournal.com The structure of 3-(Benzo[d]oxazol-2-yl)phenol is particularly noteworthy due to the placement of the hydroxyl group on the phenol (B47542) ring, which contributes significantly to its chemical reactivity and biological interactions. ontosight.ai
The planarity of the bicyclic benzoxazole system, combined with the electronic properties of the constituent aromatic rings, provides a rigid and versatile framework for the design of new molecules. researchgate.net The nitrogen and oxygen heteroatoms within the oxazole ring offer sites for hydrogen bonding and coordination with metal ions, further expanding the potential for creating complex and functional molecular architectures. scite.ai
Role of Substituted Phenols in Benzoxazole Based Systems
The phenolic component of 3-(Benzo[d]oxazol-2-yl)phenol plays a crucial role in defining its chemical character and biological potential. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the molecule's solubility, crystal packing, and interactions with biological targets. ontosight.ai Furthermore, the position of the hydroxyl group on the phenyl ring (in this case, at the 3-position) dictates the electronic and steric environment of the molecule, which can be fine-tuned through the introduction of other substituents.
The synthesis of benzoxazole (B165842) derivatives often involves the condensation of ortho-aminophenols with various reagents. thieme-connect.comresearchgate.netorganic-chemistry.org The nature of the substituents on the phenol (B47542) ring can influence the course and efficiency of these reactions. For instance, electron-donating or electron-withdrawing groups can alter the nucleophilicity of the starting materials and the stability of the resulting benzoxazole ring. researchgate.net
Overview of Research Trajectories for Benzoxazole Scaffolds
Established Cyclization Routes for Benzoxazole Formation
Traditional methods for constructing the benzoxazole ring system have laid the groundwork for many contemporary synthetic approaches. These routes primarily involve the formation of the oxazole (B20620) ring from a suitably substituted aminophenol precursor through condensation or oxidative processes.
Condensation Reactions Involving 2-Aminophenols and Carbonyl Precursors
The condensation of 2-aminophenols with various carbonyl-containing compounds represents one of the most fundamental and widely employed strategies for benzoxazole synthesis. rsc.orgresearchgate.net This approach typically involves the reaction of a 2-aminophenol (B121084) with precursors such as carboxylic acids, aldehydes, acyl chlorides, esters, or orthoesters. researchgate.netmedcraveonline.comresearchgate.net The reaction generally proceeds through the formation of an intermediate Schiff base or amide, followed by an intramolecular cyclization and dehydration to yield the benzoxazole ring.
The choice of carbonyl precursor and reaction conditions significantly influences the reaction's efficiency and applicability. For instance, the use of carboxylic acids often requires high temperatures and the presence of a strong acid catalyst like polyphosphoric acid (PPA) to facilitate the dehydration step. ijpbs.com A specific example is the synthesis of 3-(benzo[d]oxazol-2-yl)aniline from o-aminophenol and aminobenzoic acid in the presence of PPA. ijpbs.com Similarly, the reaction of 2,4-diaminophenol (B1205310) with p-tert-butyl benzoic acid in PPA yields 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole. ijpbs.com
The use of aldehydes as carbonyl precursors is also a common practice. rsc.org For example, reacting o-aminophenol with p-hydroxybenzaldehyde in refluxing nitrobenzene (B124822) produces 4-(2-benzoxazolyl)phenol. This method, however, can sometimes require harsh conditions. To address these limitations, various modifications and alternative reagents have been explored.
Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis
| 2-Aminophenol Derivative | Carbonyl Precursor | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| o-Aminophenol | Aminobenzoic acid | Polyphosphoric acid (PPA) | 3-(Benzo[d]oxazol-2-yl)aniline | ijpbs.com |
| 2,4-Diaminophenol | p-tert-Butyl benzoic acid | Polyphosphoric acid (PPA) | 5-Amino-2-(4-tert-butyl-phenyl)-benzoxazole | ijpbs.com |
| o-Aminophenol | p-Hydroxybenzaldehyde | Nitrobenzene, reflux | 4-(2-Benzoxazolyl)phenol | |
| 2-Aminophenol | Benzoyl chloride | Hf-BTC catalyst, microwave, solvent-free | 2-Phenyl benzoxazole derivatives | rsc.orgnih.gov |
Oxidative Cyclization of Schiff Bases
An alternative and widely followed method for benzoxazole synthesis is the oxidative cyclization of phenolic Schiff bases. researchgate.netresearchgate.net These Schiff bases are typically pre-formed by the condensation of a 2-aminophenol with an aldehyde. scirp.org The subsequent intramolecular cyclization is promoted by a variety of oxidizing agents. This two-step process allows for a modular approach to a wide array of 2-substituted benzoxazoles.
A diverse range of oxidants has been successfully employed for this transformation, including:
Manganese(III) acetate (B1210297) (Mn(OAc)₃) researchgate.net
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) researchgate.net
Lead tetraacetate (Pb(OAc)₄) researchgate.net
Nickel peroxide (NiO₂) researchgate.net
Barium manganate (B1198562) (BaMnO₄) researchgate.net
Dess-Martin periodinane researchgate.net
Iodobenzene (B50100) diacetate (IBD) mdpi.com
For example, the oxidative intramolecular cyclization of Schiff's bases derived from the condensation of o-aminophenol and various formylpyrazoles using iodobenzene diacetate in methanol (B129727) has been shown to produce 2-(3-aryl-1-phenyl-4-pyrazolyl)benzoxazoles in good yields. mdpi.com Another study demonstrated the use of pyridinium (B92312) chlorochromate (PCC) supported on silica (B1680970) gel for the efficient oxidative cyclization of various phenolic Schiff's bases. researchgate.net The choice of oxidant can be critical, as demonstrated in a study where standard oxidants like phenyliodonine(III) diacetate and Pb(OAc)₄ led to complex mixtures, while manganese(IV) oxide (MnO₂) successfully promoted the desired oxidative coupling. nih.gov
Catalyst-Driven Synthesis of Benzoxazole Derivatives
To overcome the limitations of traditional methods, such as harsh reaction conditions and the use of stoichiometric, often toxic, reagents, significant research has been directed towards catalyst-driven synthetic routes. These modern approaches offer milder conditions, higher efficiency, and improved sustainability.
Metal-Catalyzed Processes
Transition-metal catalysts have proven to be exceptionally versatile in facilitating the synthesis of benzoxazoles. rsc.orgsioc-journal.cn These catalysts can enable novel reaction pathways, including C-H activation and cross-coupling reactions, leading to a broader range of accessible benzoxazole derivatives. nitrkl.ac.inacs.org
Copper-catalyzed reactions are particularly prominent in benzoxazole synthesis. medcraveonline.comrsc.org For instance, a general method for the formation of benzoxazoles involves the copper-catalyzed cyclization of ortho-haloanilides, with the optimal conditions utilizing a combination of CuI and 1,10-phenanthroline (B135089) as a ligand. organic-chemistry.org This process is believed to proceed through an oxidative insertion/reductive elimination pathway. organic-chemistry.org Another copper-catalyzed approach involves the reaction of 2-aminophenols with β-diketones, often in the presence of a Brønsted acid co-catalyst. medcraveonline.comacs.org Furthermore, an efficient method for synthesizing benzoxazoles via the Cu-catalyzed intramolecular O-arylation of o-halobenzanilides in water has been developed, highlighting a move towards greener solvent systems. rsc.org
Palladium catalysts have also been employed, particularly for C-H functionalization strategies to introduce substituents onto the benzoxazole core. nitrkl.ac.in For example, a Pd-catalyzed aerobic approach has been developed to access C4-arylated benzoxazoles from 2-amidophenol through C-H activation. nitrkl.ac.in Iron-catalyzed processes have also been reported, such as the one-pot regioselective preparation of 2-arylbenzoxazoles from N-arylbenzamides involving an iron(III)-catalyzed bromination followed by a copper(I)-catalyzed O-cyclization. researchgate.net
Table 2: Selected Metal-Catalyzed Syntheses of Benzoxazoles
| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| CuI / 1,10-phenanthroline | ortho-Haloanilides | Intramolecular Cyclization | General method for benzoxazole formation. | organic-chemistry.org |
| CuI / Brønsted Acid | 2-Aminophenols and β-diketones | Cyclization | Tolerates various substituents on the 2-aminophenol. | medcraveonline.comacs.org |
| Palladium catalyst | 2-Amidophenol | C-H Activation/Annulation | Direct synthesis of C4-substituted benzoxazoles. | nitrkl.ac.in |
| Iron(III) / Copper(I) | N-Arylbenzamides | Bromination / O-cyclization | One-pot regioselective synthesis. | researchgate.net |
Brønsted and Lewis Acid Catalysis
Both Brønsted and Lewis acids are effective catalysts for the synthesis of benzoxazoles, primarily by activating the carbonyl precursor and facilitating the cyclization-dehydration sequence. nih.gov While traditional methods often use strong acids stoichiometrically, modern approaches focus on using catalytic amounts of milder and often recyclable acid catalysts.
Brønsted acidic ionic liquids (BAILs) have emerged as green and reusable catalysts for the condensation of 2-aminophenols with aldehydes. rsc.orgnih.gov For example, a BAIL gel catalyst has been used under solvent-free conditions at 130 °C to produce a range of benzoxazole derivatives in high yields (85–98%). rsc.orgnih.govacs.org The catalyst could be recovered and reused for several consecutive runs without a significant loss in efficiency. rsc.orgnih.gov
Lewis acids, such as metal triflates (e.g., Sm(OTf)₃), have also been employed to catalyze the reaction between o-aminophenols and aldehydes in aqueous media, offering an environmentally friendly approach. organic-chemistry.orgacademie-sciences.fr More recently, metal-organic frameworks (MOFs) with accessible Lewis acid sites have been investigated as heterogeneous catalysts. rsc.org For example, a manganese-based MOF, Mn-TPADesolv, has been shown to efficiently catalyze the synthesis of benzoxazole derivatives from o-aminophenol and various aromatic aldehydes at room temperature, exhibiting high turnover numbers and excellent recyclability. rsc.org A dual Brønsted and Lewis acidic hafnium-based MOF (Hf-BTC) has also been used to catalyze the condensation of 2-aminophenol with benzoyl chloride under microwave irradiation. rsc.orgnih.gov
Nanocatalysis and Heterogeneous Catalysis
The development of nanocatalysts and other heterogeneous catalytic systems represents a significant advancement in the synthesis of benzoxazoles, addressing many of the challenges associated with homogeneous catalysis, such as catalyst separation and recycling. rsc.orgresearchgate.net Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced reactivity and selectivity. rsc.org
Magnetic nanoparticles have been a particular focus due to their easy separation from the reaction mixture using an external magnet. For instance, Fe₃O₄ nanoparticles functionalized with a Lewis acidic ionic liquid have been used to catalyze the condensation of 2-aminophenols and aldehydes under sonication and solvent-free conditions. rsc.org Another example is the use of Fe₃O₄@SiO₂-SO₃H nanoparticles as a solid acid magnetic nanocatalyst for the solvent-free synthesis of 2-arylbenzoxazoles at a mild temperature of 50 °C. ajchem-a.com This catalyst demonstrated good reusability without significant loss of activity. ajchem-a.com
Other heterogeneous systems include copper(II) oxide nanoparticles, which have been used for the ligand-free intramolecular cyclization of o-bromoaryl derivatives in DMSO. organic-chemistry.org Mixed metal oxides, such as TiO₂-ZrO₂, have also been developed as recyclable catalysts for the synthesis of 2-aryl substituted benzoxazoles, where the combination of Lewis acid (ZrO₂) and Lewis base (TiO₂) sites facilitates the reaction. academie-sciences.fr These heterogeneous catalysts not only simplify product purification but also contribute to the development of more sustainable and economically viable synthetic processes. rsc.orgajchem-a.com
Sustainable and Green Chemistry Approaches
Green chemistry principles are increasingly being integrated into the synthesis of benzoxazoles, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net For the synthesis of benzoxazole derivatives, microwave irradiation has been successfully employed in one-pot reactions. For instance, the coupling of 2-hydroxyaminophenol with carboxylic acids can be achieved under catalyst and solvent-free conditions using microwave irradiation at 250°C for just 2 minutes, resulting in good yields of the desired benzoxazoles. nih.gov This method is particularly advantageous as it avoids the use of oxidizing agents that may not be compatible with certain functional groups. nih.gov
Another microwave-assisted approach involves the condensation of 2-aminophenols with aromatic aldehydes. scienceandtechnology.com.vn In a solvent-free setting, using iodine as an oxidant and potassium carbonate as a base, this reaction proceeds efficiently under microwave irradiation at 120°C for 10 minutes, affording 2,5-disubstituted benzoxazole derivatives in good yields (67-90%). scienceandtechnology.com.vn The use of microwave heating significantly reduces reaction times compared to conventional methods. jocpr.com
A study on the synthesis of 2-arylbenzoxazoles utilized 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) as an efficient oxidizing agent under solvent-free microwave conditions. jocpr.com This protocol allowed for the synthesis of various benzoxazoles, including this compound, in moderate yields within 20 minutes at 120°C. jocpr.com
| Reactants | Conditions | Product | Yield (%) | Reference |
| 2-Aminophenol, 3-Hydroxybenzoic acid | Microwave, 250°C, 2 min, solvent-free | This compound | Good | nih.gov |
| 2-Amino-4-methylphenol, Aromatic aldehydes | Microwave, 120°C, 10 min, I₂, K₂CO₃, solvent-free | 2,5-Disubstituted benzoxazoles | 67-90 | scienceandtechnology.com.vn |
| 2-Aminophenol, 3-Hydroxybenzaldehyde | Microwave, 120°C, 20 min, DBH, solvent-free | This compound | 68 | jocpr.com |
Ultrasound irradiation and mechanochemistry represent alternative green chemistry approaches that can enhance reaction rates and yields. Ultrasound-assisted synthesis of benzoxazole derivatives has been demonstrated using o-aminocardanol and various aromatic aldehydes in the presence of Indion 190 resin as a recyclable heterogeneous catalyst. ias.ac.in This method, conducted in ethanol, benefits from the ultrasonic effect which also aids in reactivating the catalyst by removing surface debris. ias.ac.in
Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is gaining traction as an environmentally friendly technique. researchgate.net The grinding of 2-aminophenol and aromatic aldehydes with potassium-ferrocyanide as a catalyst under solvent-free conditions at room temperature can produce benzoxazole derivatives in high yields (87–96%) in less than two minutes. rsc.org This method offers significant advantages in terms of speed, efficiency, and waste reduction. researchgate.netrsc.org
| Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Ultrasound-assisted | o-Aminocardanol, Aromatic aldehydes | Indion 190 resin, Ethanol | Good to Excellent | ias.ac.in |
| Mechanochemical (Grinding) | 2-Aminophenol, Aromatic aldehydes | Potassium-ferrocyanide, Solvent-free, RT | 87-96 | rsc.org |
The development of solvent-free synthetic methods is a cornerstone of green chemistry, as solvents constitute a large portion of chemical waste. semanticscholar.org Several solvent-free protocols for benzoxazole synthesis have been established. For instance, the reaction of 2-aminophenol with ortho-esters can be catalyzed by nano-TiO₂ supported (trimethoxysilylpropyl)ammonium hydrogen sulfate (B86663) under solvent-free conditions at 90°C, providing excellent yields and allowing for catalyst reuse. rsc.org
Another approach utilizes a heterogeneous Brønsted acidic ionic liquid (BAIL) gel as a catalyst for the reaction of 2-aminophenol and benzaldehyde. acs.org This solvent-free reaction, conducted at 130°C, results in excellent yields, and the catalyst can be recovered and reused multiple times without a significant drop in activity. acs.org Polyethylene glycol (PEG), particularly PEG-400, has also been employed as a green and recyclable solvent for the synthesis of benzoxazole derivatives, offering mild reaction conditions and good to excellent yields without the need for a catalyst. semanticscholar.orgresearchgate.net
Furthermore, water has been explored as an environmentally benign solvent for the one-step synthesis of benzoxazole-2-thiols from 2-aminophenols and tetramethylthiuram disulfide (TMTD), featuring metal/ligand-free conditions and excellent yields. rsc.org
| Catalyst/Solvent | Reactants | Conditions | Key Advantages | Reference |
| Nano-TiO₂ supported catalyst | 2-Aminophenol, Ortho-esters | 90°C, Solvent-free | Reusable catalyst, high yield, green synthesis | rsc.org |
| Brønsted acidic ionic liquid gel | 2-Aminophenol, Benzaldehyde | 130°C, Solvent-free | Reusable catalyst, high yield, operational simplicity | acs.org |
| PEG-400 | 2-Aminophenol, Aldehydes/Carboxylic acids | 80-85°C | Green solvent, no catalyst, good to excellent yields | semanticscholar.orgresearchgate.net |
| Water | 2-Aminophenols, TMTD | - | Metal/ligand-free, excellent yield, short reaction time | rsc.org |
Cascade and Multicomponent Reactions for Benzoxazole Construction
Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of atom economy and synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates. A copper-catalyzed one-pot cascade reaction has been developed for the synthesis of benzoxazole-2-acrylic acid and benzoxazole-2-propanoic acid derivatives. scilit.com
A notable three-component reaction involves the triflic acid-catalyzed reaction of 2-aminophenols, isocyanides, and ketones to form benzoxazoles. acs.orgmdpi.com This reaction proceeds through a benzoxazine (B1645224) intermediate formed by the intramolecular trapping of a reactive nitrilium ion. acs.org The scope of this reaction is broad, accommodating various ketones and substituted 2-aminophenols. acs.org
Another innovative cascade reaction involves the transformation of the benzoquinone core of ansamycins into a benzoxazole structure. acs.org This metal-free, one-pot reductive heterocyclization occurs under mild conditions and allows for the functionalization of the benzoxazole core in an atom-economic manner. acs.org Furthermore, a yttrium(III) trifluoromethanesulfonate-catalyzed cascade reaction of benzoxazoles with propargylic alcohols provides a route to 1,4-benzoxazine skeletons through a ring-opening/annulation process. rsc.org
Exploration of Novel Reagents and Unconventional Synthetic Pathways
The search for novel reagents and synthetic pathways continues to expand the toolkit for benzoxazole synthesis. A method utilizing triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) promotes the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols. mdpi.com This cascade reaction involves the activation of the amide carbonyl group, followed by nucleophilic addition, intramolecular cyclization, and elimination. mdpi.com
An unconventional approach involves the use of a Brønsted acidic ionic liquid gel as a recyclable catalyst under solvent-free conditions, which has proven effective for synthesizing various benzoxazoles. acs.org Research has also focused on developing polymer-bound catalysts, such as poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H), which are economical, reusable, and effective in catalyzing the synthesis of benzoxazole derivatives with satisfactory yields and simple work-up procedures. arabjchem.orgresearchgate.net
Fundamental Insights into Benzoxazole Ring Formation Mechanisms
The synthesis of the benzoxazole core, a key structural feature of this compound, is most commonly achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivatives, such as aldehydes or orthoesters. researchgate.netchemicalbook.com The general mechanism involves a sequence of condensation, cyclization, and aromatization steps.
A widely employed method is the reaction between an o-aminophenol and an aldehyde. nih.gov Computational studies using density functional theory (DFT) and experimental evidence have elucidated the pathway. acs.orgnih.govacs.org The process is generally understood to initiate with a condensation reaction between the amino group of the o-aminophenol and the carbonyl group of the aldehyde to form a key intermediate, a phenolic Schiff base (or imine). acs.orgnih.govacs.org This step is often followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon. The final step is an oxidative dehydrogenation to aromatize the newly formed oxazoline (B21484) ring, yielding the stable benzoxazole product. acs.org
Alternatively, the condensation can be performed with carboxylic acids, often under harsh conditions using dehydrating agents like polyphosphoric acid (PPA) at high temperatures (150-200 °C). researchgate.netresearchgate.net Another approach involves the reaction of o-aminophenols with tertiary amides, activated by electrophilic reagents like triflic anhydride (Tf₂O). nih.gov This cascade reaction begins with the formation of a highly reactive amidinium salt intermediate, which is then attacked by the nucleophilic amino group of the o-aminophenol, leading to intramolecular cyclization and elimination to furnish the benzoxazole ring. nih.gov
The following table summarizes various catalytic systems and precursors used in benzoxazole synthesis.
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Key Mechanistic Feature | Reference(s) |
| o-Aminophenol | Aldehyde | Brønsted Acidic Ionic Liquid | Protonation of carbonyl, imine formation, cyclization, oxidation | nih.govacs.org |
| o-Aminophenol | Aldehyde | Cyanide (CN⁻) | Schiff base formation, CN⁻-assisted aerobic dehydrogenation, cyclization | acs.org |
| o-Aminophenol | Carboxylic Acid | Polyphosphoric Acid (PPA) | Dehydrative condensation and cyclization at high temperature | researchgate.net |
| o-Aminophenol | Tertiary Amide | Triflic Anhydride (Tf₂O) | Electrophilic activation of amide, formation of amidinium salt intermediate | nih.gov |
| o-Haloanilide | - | Copper(I) Iodide / 1,10-phenanthroline | Intramolecular oxidative addition/reductive elimination | organic-chemistry.orgthieme-connect.com |
Excited State Intramolecular Proton Transfer (ESIPT) in Hydroxyphenyl-Benzoxazole Systems
Hydroxyphenyl-benzoxazole (HPBO) compounds, including the structural isomer of the title compound, 2-(2'-hydroxyphenyl)benzoxazole (HBO), are renowned for their unique photophysical properties, primarily driven by an ultrafast process known as Excited State Intramolecular Proton Transfer (ESIPT). nih.govelsevierpure.comglobalresearchonline.net This phenomenon is central to their application as fluorescent probes and materials for organic electronics. nih.govglobalresearchonline.net
In the ground state (S₀), the molecule exists predominantly in an enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzoxazole ring. rsc.orgrsc.org Upon photoexcitation to the first excited singlet state (S₁), a rapid and significant redistribution of electron density occurs. rsc.org This charge separation strengthens the intramolecular hydrogen bond and drastically increases the acidity of the phenolic proton and the basicity of the oxazole nitrogen, creating a powerful driving force for proton transfer. rsc.orgrsc.org
The proton is transferred from the hydroxyl group to the nitrogen atom on an ultrafast timescale, typically in the femtosecond to picosecond range, to form an excited-state keto tautomer. kaist.ac.krnih.govuni-muenchen.de This ESIPT process is essentially barrierless and is considered a primary step in a chemical reaction, involving the fission and formation of bonds. rsc.orguni-muenchen.de The resulting keto tautomer is electronically distinct from the initial enol form and relaxes to the ground state by emitting a photon. Because the keto tautomer has a different electronic structure and geometry, its fluorescence occurs at a significantly longer wavelength than the absorption of the enol form. This results in an unusually large Stokes shift, a highly desirable characteristic for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratios. sci-hub.sersc.org
Theoretical and experimental studies have provided detailed insights into this process.
| Photophysical Property | Observation | Significance | Reference(s) |
| ESIPT Timescale | Biphasic: ~250 fs and ~1.2 ps | Indicates conformational heterogeneity in the ground state affecting the transfer dynamics. | kaist.ac.krnih.gov |
| Stokes Shift | Very large | The energy difference between the enol absorption and keto emission is substantial, a key feature of ESIPT. | rsc.orgsci-hub.se |
| H-bond in S₁ State | Significantly strengthened | Facilitates the nearly barrierless proton transfer. | rsc.orgrsc.org |
| Key Intermediates | Enol form (ground state), excited enol (S₁), excited keto tautomer (S₁) | Defines the pathway from photoexcitation to Stokes-shifted fluorescence. | rsc.orgsci-hub.se |
| Influencing Factors | Substituents, solvent polarity, π-system size | The photophysical properties can be tuned by chemical modification. | rsc.orgrsc.org |
Following the ESIPT, further processes such as intramolecular charge transfer (ICT) can occur in the keto isomer, which can also be influenced by the solvent environment. kaist.ac.krnih.gov
Intermolecular and Intramolecular Rearrangement Mechanisms
While cyclization is the primary pathway in benzoxazole synthesis, the reaction system can be prone to various rearrangement reactions, leading to unexpected or alternative products. These rearrangements can be either intramolecular, occurring within a single molecule, or intermolecular, involving interactions between two or more molecules.
One documented example is a NaOCl-mediated Beckmann-type rearrangement. organic-chemistry.org This pathway provides a regioselective synthesis of 2-substituted benzoxazoles from ortho-hydroxyaryl N-H ketimines via a common N-Cl imine intermediate, competing with a direct N-O bond formation that would otherwise yield a benzisoxazole. organic-chemistry.org
More complex rearrangements have been observed during the synthesis of functionalized benzoxazoles. In one study, a novel series of rearrangements was reported when reacting o-aminophenol, an aromatic aldehyde, and 3-butyn-2-one. sioc-journal.cn The reaction proceeds through nucleophilic conjugate addition, dehydration, and a series of rearrangement reactions before the final intramolecular cyclization. The mechanism of this rearrangement was investigated and verified using density functional theory (DFT) calculations. sioc-journal.cn
Another fascinating rearrangement involves both intermolecular and intramolecular steps. The thermolysis of 2-((4-aryl-5H-1,2,3-dithiazol-5-ylidene)amino)phenols was found to produce benzo[d]oxazol-2-yl(aryl)methanimines as key intermediates. mdpi.com These intermediates can then undergo an unprecedented dimerization. The proposed mechanism involves the opening of the benzoxazole ring of one methanimine (B1209239) molecule, followed by a ring-closing intermolecular nucleophilic attack onto a second methanimine molecule to form a substituted imidazole (B134444) ring. mdpi.com
Thermally rearranged (TR) polymers also utilize a rearrangement mechanism. Hydroxyl-containing polyimides (HPIs), when heated to high temperatures (350–450 °C), undergo a thermal rearrangement where the imide structure is converted into a benzoxazole ring, accompanied by the evolution of carbon dioxide. rsc.org This solid-state rearrangement creates microporous polymer structures with enhanced gas permeability properties. rsc.org
Elucidation of Catalyst-Substrate Interactions in Benzoxazole Synthesis
Catalysts play a crucial role in improving the efficiency, selectivity, and environmental footprint of benzoxazole synthesis. The interaction between the catalyst and the substrates (e.g., o-aminophenol and an aldehyde or carboxylic acid) is key to activating the reactants and lowering the energy barrier of the reaction.
Brønsted Acid Catalysis : In the presence of a Brønsted acid catalyst, such as a solid-supported acidic ionic liquid, the reaction mechanism is initiated by the protonation of the carbonyl oxygen of the aldehyde substrate by the catalyst's acidic sites (e.g., -SO₃H). nih.govacs.org This protonation activates the aldehyde, making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-aminophenol. This is followed by dehydration to form the Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to yield the final benzoxazole product. nih.govacs.org
Lewis Acid Catalysis : Heterogeneous Lewis acid catalysts, such as metal-organic frameworks (MOFs) with open metal sites (e.g., Mn-TPA), offer a different mode of activation. rsc.org The substrate molecules interact directly with the Lewis acidic open metal sites (e.g., Mn(II)/Mn(III)) of the catalyst. rsc.org Furthermore, non-covalent interactions, including hydrogen bonding between the amino/hydroxyl groups of the substrates and the carboxylate linkers of the MOF, as well as π–π stacking between the aromatic rings of the substrate and the framework, help to stabilize the substrate-catalyst intermediate, facilitating the condensation and cyclization reactions. rsc.org
Transition Metal Catalysis : Copper catalysts are widely used for benzoxazole synthesis, particularly from ortho-haloanilides. organic-chemistry.org One proposed mechanism involves an initial acylation of the aniline, followed by a copper-catalyzed intramolecular C-O bond formation. thieme-connect.com This cyclization is believed to proceed via an oxidative insertion of the copper(I) catalyst into the aryl-halide bond, followed by reductive elimination to form the C-O bond and regenerate the catalyst, likely involving a Cu(I)/Cu(III) catalytic cycle. The rate-determining step in this process is often the initial oxidative addition. organic-chemistry.orgthieme-connect.com
Organocatalysis : Even simple anions can act as catalysts. In the cyanide-catalyzed synthesis of benzoxazole from o-aminophenol and benzaldehyde, DFT studies revealed that the role of the cyanide ion is not to directly catalyze the cyclization step as might be expected. acs.org Instead, after the formation of a cyanide-adduct with the Schiff base intermediate, the cyanide anion primarily functions to assist in the aerobic oxidative dehydrogenation step, which precedes the final, facile cyclization. acs.org
Theoretical and Computational Chemistry Studies on 3 Benzo D Oxazol 2 Yl Phenol and Its Derivatives
Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems, such as molecules. irjweb.com DFT calculations have been widely employed to study 3-(benzo[d]oxazol-2-yl)phenol and its derivatives, providing detailed information about their geometric and electronic properties. irjweb.com
For instance, DFT has been used to predict the optimized molecular geometry, including bond lengths and angles, of these compounds in their ground state. irjweb.com These calculations have also been instrumental in understanding the excited-state intramolecular proton transfer (ESIPT) process in related hydroxyphenyl benzazole derivatives. mdpi.com In this process, a proton is transferred from the hydroxyl group to the nitrogen atom of the oxazole (B20620) ring upon photoexcitation. DFT studies have shown that in the ground state, proton transfer is not favorable due to a high energy barrier. mdpi.com However, in the excited state, this barrier is significantly reduced, facilitating the proton transfer. mdpi.com
Furthermore, DFT calculations have been applied to investigate the electronic properties of polymers containing benzo[d]oxazole units, shedding light on their potential as conducting materials. nih.gov
HOMO-LUMO Gap and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic properties and reactivity of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govirjweb.com
A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity and lower stability. nih.govirjweb.com For derivatives of this compound, the HOMO-LUMO gap has been calculated using DFT to assess their chemical reactivity. irjweb.com For example, in a study of formazan (B1609692) derivatives of benzoxazole (B165842), DFT calculations revealed that most of the molecules were soft and had an electrophilic nature. vietnamjournal.runih.gov
The HOMO and LUMO energies are also used to calculate various reactivity descriptors, such as:
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Global Hardness (η): Measures the resistance to change in the electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com
These descriptors provide a quantitative measure of the reactivity of this compound derivatives and are valuable in predicting their behavior in chemical reactions. irjweb.com
Interactive Data Table: Calculated Reactivity Descriptors for a Benzoxazole Derivative
Below is a table of calculated reactivity descriptors for a representative benzoxazole derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Value (eV) |
| HOMO Energy | -6.2967 |
| LUMO Energy | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
| Chemical Hardness (η) | 2.2435 |
Note: This data is for a related benzoxazole derivative and serves as an illustrative example of the types of parameters calculated. irjweb.comirjweb.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound and its derivatives is essential for understanding how their three-dimensional shape influences their properties and interactions with other molecules. Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. tsukuba.ac.jp
MD simulations have been used to study the interaction between benzoxazole derivatives and biological targets, such as proteins. vietnamjournal.runih.gov These simulations can reveal how the ligand (the benzoxazole derivative) binds to the receptor (the protein) and how stable this interaction is. vietnamjournal.runih.gov For example, in a study of formazan derivatives of benzoxazole, MD simulations showed a stable interaction between the ligand and the receptor. vietnamjournal.runih.gov
Furthermore, theoretical studies have examined the conformational and tautomeric equilibria of related compounds like 2-(2'-hydroxyphenyl)benzimidazole. acs.org These studies show that the presence of different conformers (spatial arrangements of atoms) and tautomers (isomers that differ in the position of a proton) can be influenced by the solvent environment. acs.org
Noncovalent Interactions and Supramolecular Chemistry Implications
Noncovalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, play a crucial role in determining the structure and function of molecules and their assemblies. researchgate.netmdpi.com In the context of this compound and its derivatives, these interactions are fundamental to their supramolecular chemistry, which involves the study of systems composed of more than one molecule. mdpi.comnih.gov
The benzoxazole scaffold is capable of forming various noncovalent interactions. The hydroxyl group of the phenol (B47542) ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. nih.gov The aromatic rings can participate in π-π stacking interactions. uchile.cl These interactions are critical for molecular recognition, where a molecule selectively binds to another, and for the formation of larger, self-assembled structures. nih.gov
For example, studies have shown that the benzoxazole portion of certain derivatives can engage in π-π interactions with amino acid residues in proteins. nih.gov The phenolic hydroxyl group can also form hydrogen bonds with protein residues, further stabilizing the interaction. nih.gov Understanding these noncovalent interactions is key to designing molecules with specific binding properties. researchgate.net
In Silico Approaches for Scaffold-Target Interaction Prediction
In silico methods, which are computational techniques used in drug discovery, are increasingly being employed to predict the interactions between small molecules, like this compound derivatives, and their biological targets. mdpi.comcore.ac.uk These approaches are valuable for identifying potential new drugs and understanding their mechanisms of action. scispace.com
Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This method has been used to screen libraries of benzoxazole derivatives against various biological targets. vietnamjournal.runih.gov For instance, in a study of formazan derivatives, molecular docking was used to identify a compound with a high binding affinity to a specific bacterial receptor. vietnamjournal.runih.gov
Another important in silico approach is the development of pharmacophore models . A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. These models can be used to virtually screen large compound libraries to identify new molecules with the desired activity. uio.no
By combining these computational approaches, researchers can gain a deeper understanding of the structure-activity relationships of this compound derivatives and guide the design of new compounds with improved biological activity. scispace.com
Interactive Data Table: Molecular Docking Results for a Benzoxazole Derivative
The following table shows the molecular docking results for a 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivative (compound 4c) against the 4URO receptor.
| Compound | Dock Score (kcal/mol) |
| 4c | -8.0 |
This data indicates a strong binding affinity of compound 4c to the 4URO receptor. vietnamjournal.runih.gov
Academic Applications of the 3 Benzo D Oxazol 2 Yl Phenol Scaffold in Advanced Research
Development of Fluorescent Organic Materials and Chemosensors (mechanistic basis)
The 3-(benzo[d]oxazol-2-yl)phenol framework is a cornerstone in the design of novel fluorescent organic materials and chemosensors due to its inherent photophysical characteristics. Many of its derivatives are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon responsible for a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net This property is highly desirable for fluorescent materials as it minimizes self-absorption and enhances detection sensitivity.
The mechanistic basis for the fluorescence of these compounds lies in the ultrafast transfer of a proton in the excited state. Upon photoexcitation, the enol form of the molecule undergoes a rapid tautomerization to a keto form, which is the species responsible for the fluorescent emission. rsc.org This process leads to the emission of light at a longer wavelength (lower energy) than the absorbed light. researchgate.net
This principle has been harnessed to create chemosensors for various analytes, including metal ions. For instance, derivatives of this compound have been designed to act as fluorescent chemosensors for cations like Zn²⁺ and Cd²⁺. researchgate.netmdpi.com The binding of the metal ion to the sensor molecule can modulate the ESIPT process, leading to a detectable change in the fluorescence signal, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching. rsc.orgresearchgate.netmdpi.com The design of these sensors often involves incorporating a receptor unit that selectively binds the target analyte, which in turn influences the photophysical properties of the benzoxazole (B165842) fluorophore. researchgate.netmdpi.com A notable example is a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore, which demonstrates selective detection of Zn²⁺ and Cd²⁺ through a photoinduced electron transfer (PET) mechanism. researchgate.netmdpi.comacs.org
Table 1: Examples of this compound Derivatives and their Fluorescent Properties
| Compound/Derivative | Analyte | Mechanism | Observed Effect | Reference |
| 5-(benzo[d]oxazol-2-yl)-2-(4-((bis(pyridin-2-ylmethyl)amino)methyl)benzo[d]oxazol-2-yl)-4 hydroxyphenolate (HDBO') | Group 12 metal cations (Zn²⁺, Cd²⁺, Hg²⁺) | ESIPT / CHEF | Fluorescence enhancement | rsc.org |
| Cyclophane macrocycle with 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore | Zn²⁺, Cd²⁺ | PET / CHEF | Fluorescence enhancement | researchgate.netmdpi.com |
| 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol | - | ESIPT | Large Stokes shift | researchgate.netsciengine.com |
Utilization as a Core Motif in Organic Synthesis Design
The this compound scaffold serves as a versatile and crucial building block in organic synthesis. Its structure allows for a wide range of chemical modifications, making it a valuable starting point for the creation of more complex molecules with desired properties. Synthetic chemists utilize this core motif to construct a variety of heterocyclic compounds. mdpi.com
Several synthetic routes have been developed for the preparation of the benzoxazole ring system, often involving the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. researchgate.netacs.org For instance, a microwave-assisted coupling between a carboxylic acid and 2-aminophenol under solvent-free and catalyst-free conditions has been reported as an efficient method. nih.gov The phenolic hydroxyl group and the aromatic rings of the scaffold provide multiple sites for functionalization, enabling the introduction of various substituents to tune the electronic and steric properties of the final molecule. This adaptability is key to its use in creating libraries of compounds for screening in drug discovery and materials science. mdpi.comnih.gov
The synthesis of derivatives often involves multi-step reactions. For example, a series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] rsc.orgoxazole (B20620) derivatives were synthesized from an intermediate, 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, which itself was prepared from 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol. researchgate.net This highlights the role of the core scaffold as a foundational element upon which molecular complexity is built.
Exploration as a Privileged Scaffold for Rational Compound Design (e.g., enzyme modulator scaffolds)
In medicinal chemistry, the this compound structure is recognized as a "privileged scaffold". researchgate.net This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The benzoxazole moiety is a bioisostere of other important functional groups, such as phenols and catechols, allowing it to interact with a variety of biological receptors and enzymes. researchgate.net
This scaffold has been extensively used in the rational design of enzyme modulators. For example, derivatives of 2-(benzo[d]oxazol-2-yl)phenol have been identified as inhibitors of the enzyme JMJD3, a histone lysine (B10760008) demethylase implicated in cancer and inflammatory conditions. nih.govresearchgate.net Through a fragment-based screening approach, the benzoxazole scaffold was identified as a hit for developing potent JMJD3 inhibitors. nih.govresearchgate.net Subsequent chemical modifications of the phenol (B47542) moiety led to compounds with improved inhibitory activity. nih.gov One such derivative demonstrated the ability to induce cell cycle arrest in melanoma cancer cells. nih.govresearchgate.net
Furthermore, the benzoxazole core has been incorporated into molecules designed as inhibitors for other enzymes, such as cyclooxygenase (COX), which is involved in inflammation. acs.org The ability to systematically modify the scaffold allows for the optimization of binding affinity and selectivity for the target enzyme, a key aspect of rational drug design.
Table 2: Enzyme Modulatory Activity of this compound Derivatives
| Derivative | Target Enzyme | Biological Effect | IC₅₀ Value | Reference |
| Compound 8 (a 2-(benzo[d]oxazol-2-yl)phenol derivative) | JMJD3 | Inhibition, cell cycle arrest in A375 melanoma cells | 1.22 ± 0.22 μM | nih.govresearchgate.net |
| 2'-(benzo[d]oxazol-2-yl)-3-chloro-[1,1'-biphenyl]-4-ol (BXZ1) | COX-II | Inhibition | More potent than Celecoxib | acs.org |
| 2-(3'-chloro-4'-methoxy-[1,1'-biphenyl]-2-yl)benzo[d]oxazole (BXZ2) | COX-II | Selective inhibition | Comparable to Celecoxib | acs.org |
Contribution to the Understanding of Molecular Photophysics (e.g., ESIPT phenomena)
The this compound scaffold has been instrumental in advancing the fundamental understanding of molecular photophysics, particularly the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net The well-defined and relatively rigid structure of this molecule provides an excellent model system for studying the intricate details of this ultrafast photochemical process.
Computational and experimental studies on this compound and its derivatives have provided deep insights into the mechanism of ESIPT. rsc.orgresearchgate.net These studies have elucidated the roles of molecular geometry, electronic structure, and the surrounding solvent environment in influencing the proton transfer dynamics. For example, theoretical calculations have been used to map the potential energy surfaces of the ground and excited states, revealing the energy barriers and the stability of the enol and keto tautomers. rsc.org
By systematically introducing electron-donating or electron-withdrawing groups onto the scaffold, researchers can modulate the acidity of the phenolic proton and the basicity of the oxazole nitrogen, thereby tuning the driving force for ESIPT. aip.org This allows for a detailed investigation of structure-property relationships and provides valuable data for validating and refining theoretical models of photochemical reactions. The knowledge gained from studying this scaffold contributes to the broader understanding of proton transfer reactions, which are fundamental to many chemical and biological processes.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-(Benzo[d]oxazol-2-yl)phenol, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via cyclocondensation of 2-aminophenol derivatives with ortho-hydroxy-substituted carbonyl precursors. Key steps include:
- Using catalysts like p-toluenesulfonic acid (PTSA) to accelerate benzoxazole ring formation .
- Optimizing solvent systems (e.g., ethanol or DMF) and temperature (80–120°C) to enhance regioselectivity and minimize side reactions.
- Purification via silica gel chromatography with gradients of petroleum ether/ethyl acetate (70:30) to isolate isomers .
- Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC (>95% purity).
Q. How can NMR and mass spectrometry be used to unambiguously confirm the structure of this compound?
- Methodology :
- 1H NMR : Look for characteristic peaks:
- Aromatic protons at δ 6.8–7.4 ppm (splitting patterns depend on substitution) .
- Hydroxyl proton (phenolic -OH) at δ 9–10 ppm (broad, exchangeable with D2O).
- 13C NMR : Key signals include carbonyl carbons (δ 160–168 ppm) and benzoxazole carbons (δ 140–155 ppm) .
- MS (ESI) : Confirm molecular ion [M+H]+ with accurate mass matching calculated values (e.g., m/z 208.1 for C13H9NO2) .
Q. What are the critical parameters for assessing the photophysical properties of this compound in solution and solid states?
- Methodology :
- Measure UV-Vis absorption (λmax ~300–350 nm) and fluorescence emission (λem ~400–450 nm) in solvents of varying polarity to study solvatochromism.
- Compare quantum yields in aggregated vs. dissolved states to evaluate aggregation-induced emission (AIE) effects, if applicable .
- Use time-resolved fluorescence to probe excited-state dynamics and intersystem crossing .
Advanced Research Questions
Q. How can this compound derivatives be rationally designed to enhance kinase inhibition activity, and what experimental assays validate their efficacy?
- Methodology :
- Introduce substituents (e.g., piperidin-4-yl groups) to improve target binding. For example, KRC-108 (a derivative) was tested in vitro using:
- TrkA kinase assays with ATP concentrations adjusted to Km values .
- Dose-response curves (IC50 determination) and selectivity profiling against related kinases (e.g., EGFR, VEGFR) .
- Use molecular docking to predict interactions with kinase active sites and validate via mutagenesis studies (e.g., alanine scanning).
Q. What computational approaches are effective in predicting the UV absorption and excited-state behavior of this compound derivatives?
- Methodology :
- Perform time-dependent density functional theory (TD-DFT) calculations to model electronic transitions and compare with experimental UV-Vis spectra .
- Analyze intramolecular charge transfer (ICT) using frontier molecular orbitals (HOMO-LUMO gaps) .
- Validate with 3D quantitative structure-property relationship (3D-QSPR) models to correlate substituent effects with photostability .
Q. How should researchers address contradictory data in biological activity studies of this compound analogs?
- Methodology :
- Replicate assays under standardized conditions (e.g., cell line authentication, consistent DMSO concentrations ≤0.1% v/v) .
- Perform statistical analysis (e.g., ANOVA) to identify outliers and confirm reproducibility.
- Use orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results .
Q. What strategies are recommended for studying the environmental stability and degradation pathways of this compound?
- Methodology :
- Conduct accelerated stability studies under varying pH, temperature, and light exposure.
- Identify degradation products using LC-MS/MS and propose pathways (e.g., hydrolysis of the benzoxazole ring) .
- Assess ecotoxicity via Daphnia magna or algal growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
